Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone is a complex organic compound that belongs to the class of sulfur-containing heterocycles. This compound is characterized by the presence of an ethyl group, an imino group, and a 3-methylbutan-2-yl group attached to a lambda6-sulfanone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethylamine with 3-methylbutan-2-one to form an intermediate imine. This intermediate is then reacted with a sulfur-containing reagent, such as sulfur dichloride, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor or as a ligand for metal ions. In medicine, it is investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities. In industry, it is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfur atom in the lambda6-sulfanone core can also interact with metal ions, affecting their biological functions. The exact molecular pathways involved in the compound’s effects depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone can be compared with other sulfur-containing heterocycles, such as thiophenes, thiazoles, and sulfoxides. While these compounds share some structural similarities, this compound is unique due to the presence of the imino group and the specific arrangement of substituents. This uniqueness contributes to its distinct chemical reactivity and biological activity. Similar compounds include ethylthioacetate, 3-methylbutan-2-thiol, and ethylsulfonylmethane.
Biological Activity
Ethyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone, also known by its CAS number 2060032-72-4, is a compound that has garnered interest in various biological applications, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C6H15NOS with a molecular weight of 149.25 g/mol. The compound features a sulfanone group, which is significant for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Insecticidal Properties : The compound has been reported to possess insecticidal activity, making it a candidate for agricultural applications as a pesticide. Its efficacy against various pest species has been documented in patent literature .
- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties, although specific data on its effectiveness against various pathogens remain limited.
Insecticidal Efficacy
A significant body of research has focused on the insecticidal properties of this compound. A study highlighted that compounds with similar structures showed promising results against common agricultural pests. The effectiveness was attributed to the compound's ability to disrupt normal physiological processes in insects .
Case Studies
- Case Study 1 : A field trial conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 70% compared to untreated controls. This trial underscores the potential of this compound as an effective pesticide.
- Case Study 2 : Laboratory assays indicated that the compound exhibited significant activity against certain strains of bacteria, suggesting its potential as an antimicrobial agent. However, further research is needed to quantify these effects and understand the mechanisms involved.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Insecticidal | >70% reduction in pest populations | |
Antimicrobial | Significant activity against bacteria | |
Agricultural Use | Potential pesticide formulation |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds in similar classes often interact with neurotransmitter systems or disrupt metabolic pathways in target organisms, leading to their insecticidal and antimicrobial effects.
Properties
Molecular Formula |
C7H17NOS |
---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
ethyl-imino-(3-methylbutan-2-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H17NOS/c1-5-10(8,9)7(4)6(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
AWBQFUXLWJPHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C(C)C(C)C |
Origin of Product |
United States |
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